2-(4-Ethoxyphenyl)-3-methylbutanenitrile

Description

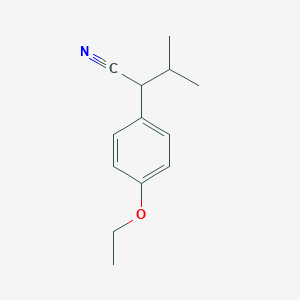

2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a nitrile derivative characterized by a 4-ethoxyphenyl group attached to a branched aliphatic chain. The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring likely enhances lipophilicity, influencing its interaction with biological targets or environmental matrices .

Properties

CAS No. |

120352-98-9 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-3-methylbutanenitrile |

InChI |

InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |

InChI Key |

OFZNVVBYGSVAKU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(C#N)C(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C#N)C(C)C |

Synonyms |

Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile with structurally related compounds:

*Hypothetical data inferred from analogs.

Functional Group Analysis

- Ethoxy vs. Chloro Substituents : The ethoxy group in this compound may confer greater metabolic stability compared to the chloro analog (CAS 2012-81-9), which is a key pesticide intermediate . Chlorine’s electronegativity enhances reactivity in electrophilic substitution, whereas ethoxy’s electron-donating nature could alter binding affinity in biological systems.

- Complex Ethers and Heterocycles : Etofenprox (CAS 80844-07-1) and Apricoxib (CAS 197904-84-0) demonstrate how ether linkages or heterocyclic rings expand functionality. Etofenprox’s benzyl ether structure enhances insecticidal activity by mimicking natural pyrethrins , while Apricoxib’s pyrrole-sulfonamide scaffold targets cyclooxygenase-2 (COX-2) in inflammation .

Research Findings and Trends

- Synthetic Pathways : Chlorophenyl nitriles are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, while ethoxyphenyl analogs may require milder conditions to preserve the ether linkage .

- Environmental Persistence : Ethoxy-substituted compounds may exhibit lower environmental persistence compared to chlorinated analogs, aligning with regulatory trends favoring reduced bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.